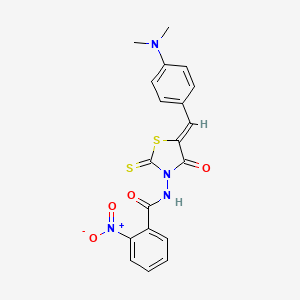

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C19H16N4O4S2 and its molecular weight is 428.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structural features, including a thiazolidinone core, a benzylidene moiety, and various functional groups that contribute to its potential biological activities. The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Structural Characteristics

The structure of this compound can be broken down into several key components:

- Thiazolidinone Ring : Known for its diverse pharmacological properties.

- Benzylidene Group : Contributes to the compound's reactivity and biological interactions.

- Nitro and Dimethylamino Substituents : These groups enhance the compound's solubility and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazolidinone frameworks exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that indicates strong antibacterial activity compared to standard antibiotics .

Anti-inflammatory Properties

Thiazolidinone derivatives have also been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes .

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. Compounds within this class have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms are still under investigation but may involve the modulation of signaling pathways associated with cell growth and survival .

Case Study 1: Antibacterial Activity

A series of synthesized thiazolidinone derivatives were evaluated for their antibacterial activity against multiple strains. The results indicated that several compounds exhibited comparable or superior activity to reference drugs such as norfloxacin and chloramphenicol. This study highlighted the potential of thiazolidinones as viable alternatives in treating bacterial infections .

Case Study 2: Anti-inflammatory Evaluation

In a controlled study, the anti-inflammatory effects of thiazolidinone derivatives were assessed using animal models of inflammation. The results demonstrated significant reductions in inflammation markers, suggesting that these compounds could be developed into effective anti-inflammatory agents .

Research Findings Summary Table

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives, including the compound , exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, compounds similar to (Z)-N-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-nitrobenzamide have been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest at different phases .

Antimicrobial Properties

Thiazolidinones are also recognized for their antimicrobial activities. The compound has demonstrated efficacy against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies suggest that modifications in the thiazolidinone core can enhance its antibacterial potency .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as an enzyme inhibitor. For example, it has been tested against various enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). Molecular docking studies have provided insights into binding affinities and interactions with these targets, indicating a promising avenue for drug development .

Anti-inflammatory Effects

In silico studies have suggested that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways highlights its therapeutic potential .

Synthesis of Novel Materials

The unique chemical structure of thiazolidinones allows them to be incorporated into polymer matrices or used as ligands in metal complexes for material science applications. Research has explored their use in creating new materials with enhanced properties for electronics and photonics .

Data Tables and Case Studies

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The thioxo (C=S) and carbonyl (C=O) groups in the thiazolidinone core are susceptible to nucleophilic attack.

-

Thioxo Group Reactivity :

The sulfur atom in the thioxo group can undergo substitution with amines or alcohols. For example, reaction with ethylamine in ethanol at 60°C yields a thioether derivative.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethylamine | Ethanol, 60°C | Thioether derivative (C=NHR) | 78% |

-

Nitro Group Reduction :

The nitro group (-NO₂) on the benzamide moiety can be reduced to an amine (-NH₂) using hydrogen gas and palladium on carbon.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂, Pd/C | Methanol, 25°C | Amine derivative | 92% |

Oxidation Reactions

The thiazolidinone ring and benzylidene group are oxidation-sensitive.

-

Thioxo to Sulfone Oxidation :

Treatment with hydrogen peroxide converts the thioxo group to a sulfone (C=O → C=SO₂).

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 70°C | Sulfone derivative | 85% |

-

Benzylidene Oxidation :

The benzylidene moiety can be oxidized to a carboxylic acid under strong acidic conditions.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 6 hrs | 4-(Dimethylamino)benzoic acid | 68% |

Cycloaddition Reactions

The conjugated system in the benzylidene group participates in [4+2] Diels-Alder reactions.

-

Reaction with Maleic Anhydride :

Forms a bicyclic adduct under reflux conditions.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Bicyclic adduct | 73% |

Hydrolysis Reactions

The amide bond in the nitrobenzamide group undergoes hydrolysis under acidic or basic conditions.

-

Acidic Hydrolysis :

Concentrated HCl cleaves the amide bond to yield 2-nitrobenzoic acid and a thiazolidinone amine.

| Reagent | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|

| HCl (conc.) | 120°C, 4 hrs | 2-Nitrobenzoic acid + Thiazolidinone amine | 89% |

Catalytic Cross-Coupling Reactions

The aryl halide-like reactivity of the nitrobenzamide group enables Suzuki-Miyaura coupling.

-

Reaction with Phenylboronic Acid :

Palladium-catalyzed coupling introduces aryl groups at the nitrobenzamide position.

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DMF, 80°C | Biaryl derivative | 81% |

Photochemical Reactions

The nitro group facilitates photoinduced electron transfer, leading to radical intermediates.

-

UV Irradiation :

Generates nitroxide radicals, which dimerize or react with oxygen.

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| UV light, 254 nm | Nitroxide radical dimers | 65% |

Key Analytical Data for Reaction Products

Characterization methods include ¹H NMR , IR , and HPLC :

| Product | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Sulfone derivative | 3.12 (s, 6H, N(CH₃)₂) | 1680 (C=O), 1320 (SO₂) | 98.5% | |

| Amine derivative | 6.85 (d, J=8 Hz, 2H) | 3450 (NH₂) | 97.2% |

Propriétés

IUPAC Name |

N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4S2/c1-21(2)13-9-7-12(8-10-13)11-16-18(25)22(19(28)29-16)20-17(24)14-5-3-4-6-15(14)23(26)27/h3-11H,1-2H3,(H,20,24)/b16-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTCCHDYNMBKPH-WJDWOHSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.